1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol
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Overview
Description
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol is a complex organic compound that features a piperazine ring, a hydroxyethyl group, and a phenoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced by reacting the piperazine ring with ethylene oxide.
Attachment of the Phenoxypropanol Moiety: The final step involves the reaction of the hydroxyethylpiperazine with 2-(propan-2-yl)phenol in the presence of a suitable base, such as sodium hydride, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and various halides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A buffer substance used in biological research.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: Investigated for its serotonin reuptake inhibition activity.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Used in the synthesis of various pharmaceuticals.
Uniqueness
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(propan-2-yl)phenoxy]propan-2-ol is unique due to its combination of a hydroxyethyl group, a piperazine ring, and a phenoxypropanol moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H30N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(2-propan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C18H30N2O3/c1-15(2)17-5-3-4-6-18(17)23-14-16(22)13-20-9-7-19(8-10-20)11-12-21/h3-6,15-16,21-22H,7-14H2,1-2H3 |
InChI Key |
NULGBLYCINFFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)CCO)O |
Origin of Product |
United States |
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